

PROTAC AR Degradar-8: A Technical Guide to Cellular Uptake and Distribution

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Compound of Interest

Compound Name: PROTAC AR Degradar-8

Cat. No.: B15544211

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. **PROTAC AR Degradar-8**, also known as NP18, is a potent and selective androgen receptor (AR) degrader. This molecule holds significant promise for the treatment of prostate cancer, including forms resistant to conventional therapies due to the expression of AR splice variants like AR-V7.^{[1][2][3]}

This technical guide provides a comprehensive overview of the cellular uptake and distribution of **PROTAC AR Degradar-8**. While specific experimental data on the cellular permeability and subcellular localization of NP18 are not yet publicly detailed, this document outlines the state-of-the-art methodologies and experimental protocols that are critical for characterizing these parameters for any PROTAC, including AR Degradar-8.

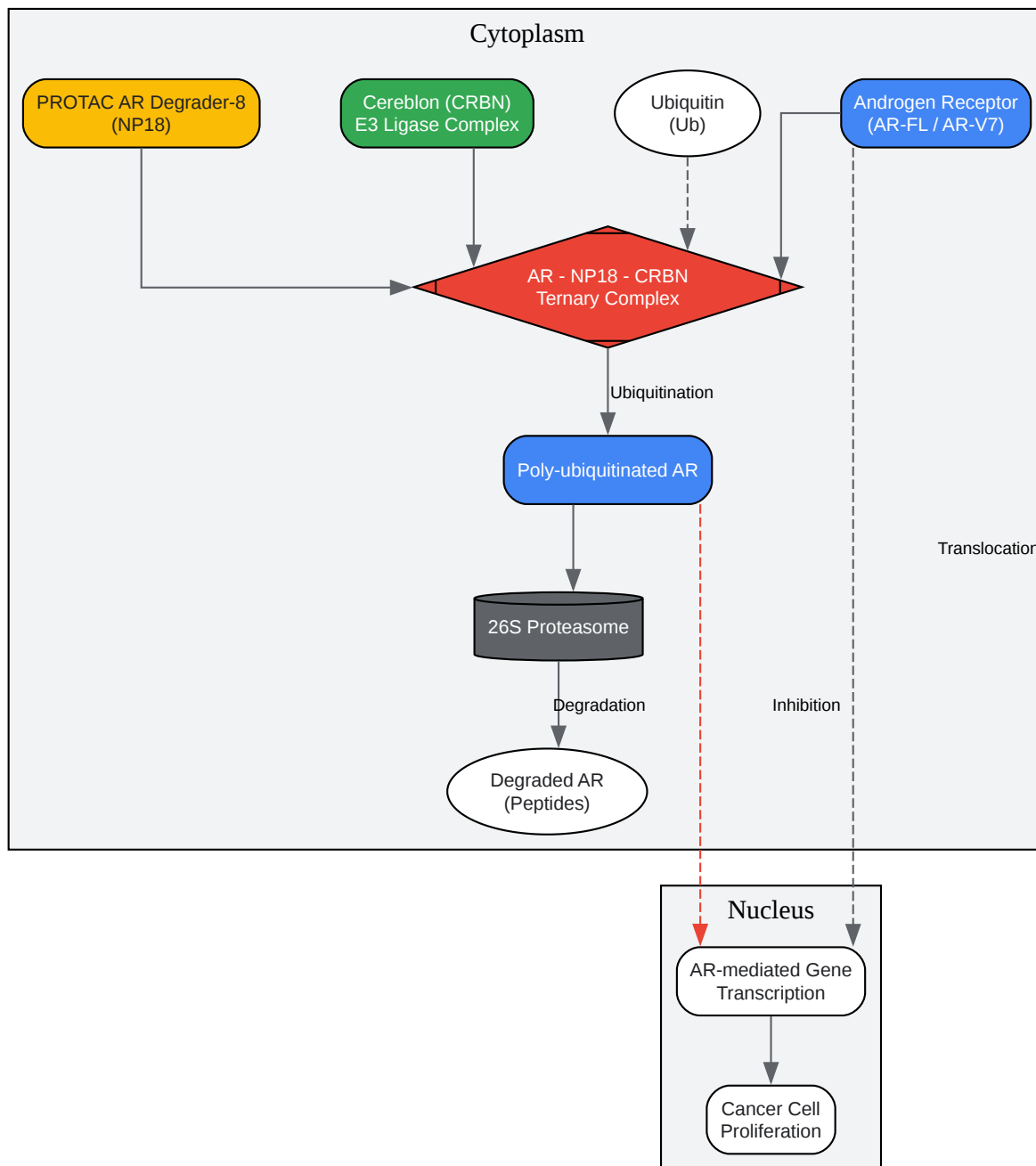
Quantitative Data Summary

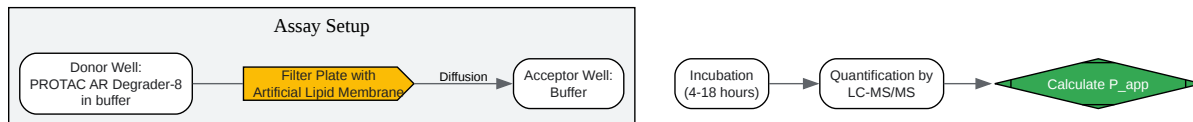
PROTAC AR Degradar-8 (NP18) is a heterobifunctional molecule composed of a ligand for the N-terminal domain (NTD) of the androgen receptor, a linker, and a ligand for the E3 ligase Cereblon.^{[2][4]} Its primary function is to induce the degradation of both full-length AR (AR-FL) and the AR-V7 splice variant. The following table summarizes the available quantitative data for the in vitro activity of **PROTAC AR Degradar-8**.

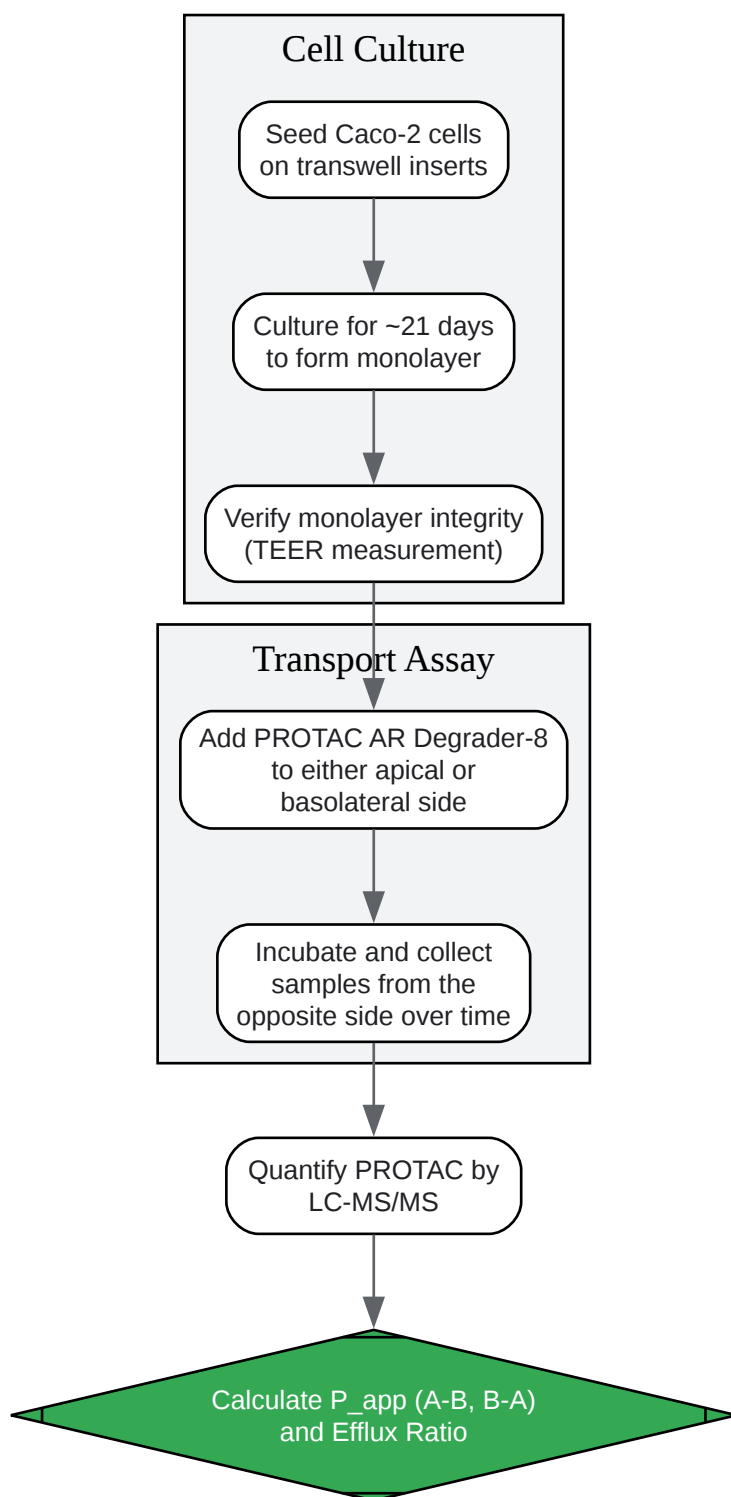
Parameter	Cell Line	Value (μM)	Reference
DC50 (AR-FL)	22Rv1	0.018	[2] [4]
DC50 (AR-FL)	LNCaP	0.14	[2] [4]
DC50 (AR-V7)	22Rv1	0.026	[2] [4]
IC50 (Cell Proliferation)	22Rv1	0.038	[2] [4]
IC50 (Cell Proliferation)	LNCaP	1.11	[2] [4]

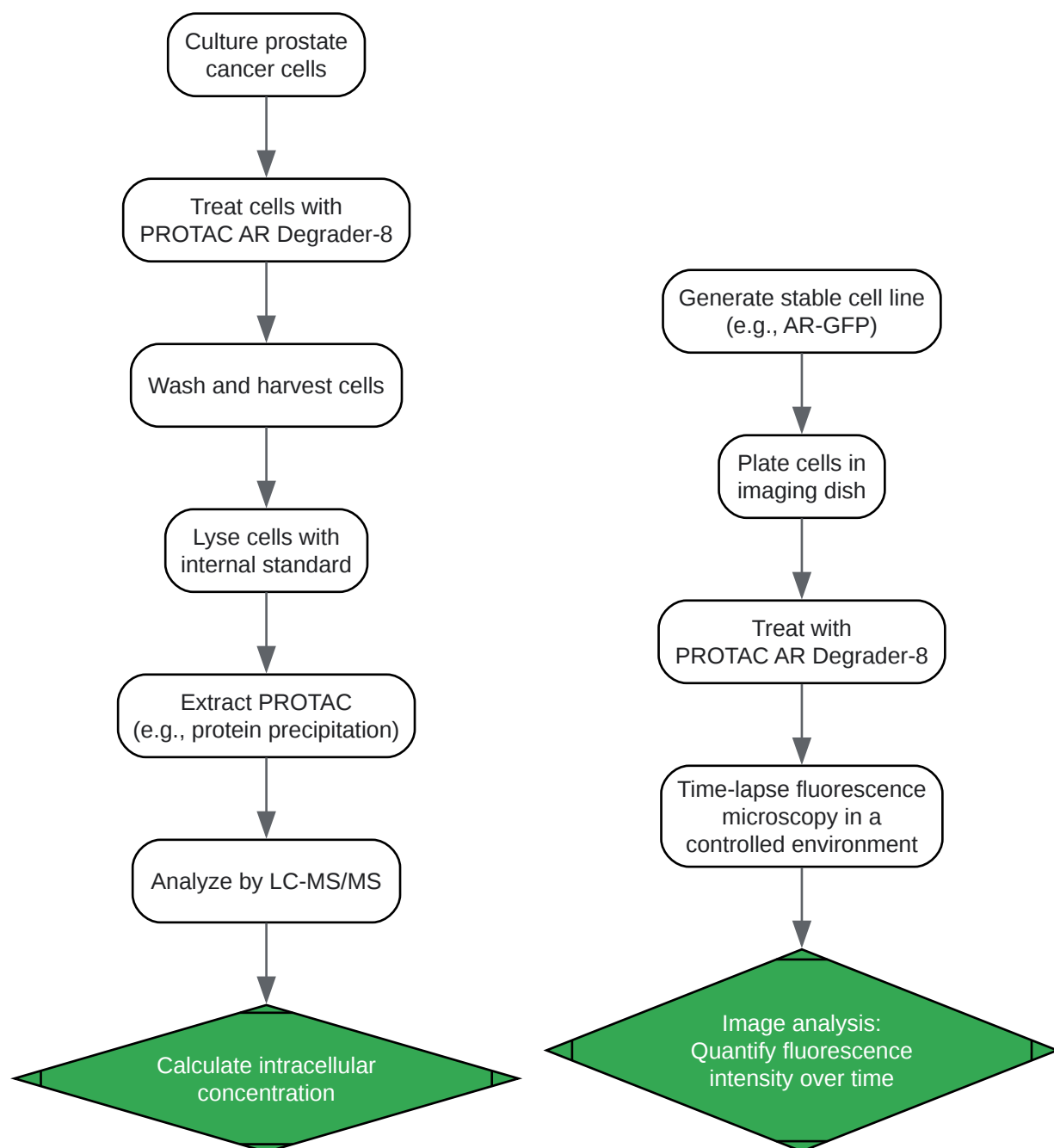
Signaling Pathway

PROTAC AR Degradar-8 functions by inducing the formation of a ternary complex between the androgen receptor and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the polyubiquitination of the AR protein, marking it for degradation by the 26S proteasome.[\[5\]](#)[\[6\]](#) This mechanism of action effectively reduces the intracellular levels of both AR-FL and the constitutively active AR-V7, thereby inhibiting downstream AR signaling and cancer cell proliferation.[\[1\]](#)[\[3\]](#)









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